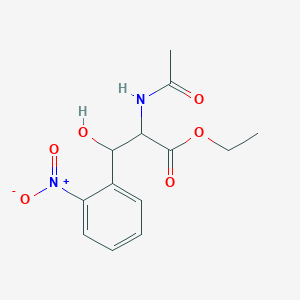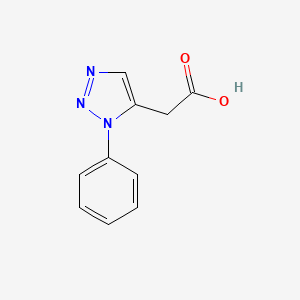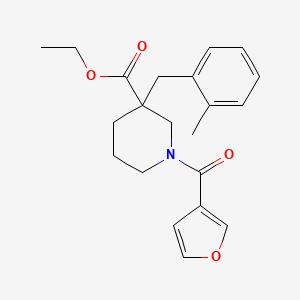
Ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an acetamido group, a hydroxy group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, 2-nitrobenzaldehyde, and acetamide.
Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with 2-nitrobenzaldehyde in the presence of a base such as sodium ethoxide to form an intermediate compound.
Amidation: The intermediate compound is then reacted with acetamide under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamido group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 2-acetamido-3-oxo-3-(2-nitrophenyl)propanoate.
Reduction: Formation of ethyl 2-acetamido-3-hydroxy-3-(2-aminophenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors in the body. For example, the nitrophenyl group may undergo reduction to form an active amine, which can then interact with biological targets to exert its effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate can be compared with similar compounds such as:
Ethyl 2-acetamido-3-hydroxy-3-(4-nitrophenyl)propanoate: Similar structure but with the nitro group in a different position on the phenyl ring.
Ethyl 2-acetamido-3-hydroxy-3-(2-aminophenyl)propanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-acetamido-3-oxo-3-(2-nitrophenyl)propanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 2-acetamido-3-hydroxy-3-(2-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-3-21-13(18)11(14-8(2)16)12(17)9-6-4-5-7-10(9)15(19)20/h4-7,11-12,17H,3H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHHHIKWLAOVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1[N+](=O)[O-])O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[2-(thiophen-2-YL)azepane-1-carbonyl]amino}acetate](/img/structure/B5095669.png)
![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-4-isobutoxybenzamide](/img/structure/B5095672.png)
![N-methyl-2-(3-{3-[6-(1-piperidinyl)-4-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)acetamide](/img/structure/B5095674.png)
![1-(3-{4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5095675.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(cyclopentylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5095680.png)
![{4-bromo-2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5095684.png)


![1-(4-fluorophenyl)-4-{1-[(methylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5095716.png)

![ethyl 4-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5095724.png)
![N-(3,4-dimethylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5095728.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-pyridinylmethyl)-2-pyridinamine](/img/structure/B5095736.png)
